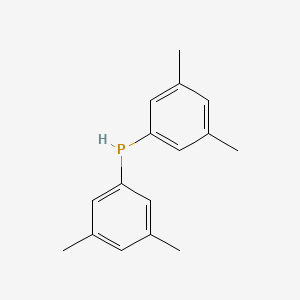

Bis(3,5-dimethylphenyl)phosphine

Description

Bis(3,5-dimethylphenyl)phosphine: is an organophosphorus compound with the molecular formula C16H19P. It is a colorless liquid that is sensitive to air and has a molecular weight of 242.30 g/mol . This compound is commonly used as a ligand in various catalytic reactions due to its ability to donate electrons and form stable complexes with transition metals .

Propriétés

IUPAC Name |

bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19P/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFIUEZTNRNFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)PC2=CC(=CC(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400477 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71360-06-0 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5-dimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of this compound Oxide

The phosphine oxide precursor is synthesized via a Grignard reaction between 3,5-dimethylphenylmagnesium bromide and diethyl phosphonate. Key steps include:

- Grignard Reagent Formation : 1-Bromo-3,5-dimethylbenzene reacts with magnesium turnings in tetrahydrofuran (THF) at 40–50°C under inert atmosphere.

- Nucleophilic Attack : The Grignard reagent is cooled to 0°C and treated with diethyl phosphonate, yielding the phosphine oxide after aqueous workup.

This method achieves yields >85% with purity >95% as confirmed by $$^{31}$$P NMR ($$δ$$ ~25–30 ppm).

Red-Al-Mediated Reduction

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is the preferred reducing agent due to its high efficiency and selectivity. A representative procedure involves:

| Parameter | Value |

|---|---|

| Substrate | This compound oxide (0.88 g, 3 mmol) |

| Solvent | Toluene (10 mL) |

| Reducing Agent | Red-Al (70% in toluene, 0.87 g, 3 mmol) |

| Temperature | -5 to 5°C |

| Reaction Time | 5.5 hours |

| Workup | Quenching with H$$_2$$O, toluene extraction |

| Yield | 92% |

| Purity (GC) | 97% |

The reaction proceeds via a two-electron transfer mechanism, converting the P=O group to P–H while preserving the aromatic methyl substituents. Strict temperature control (<5°C) prevents over-reduction and byproduct formation.

Alternative Reducing Agents

While Red-Al dominates industrial applications, other hydrides have been explored:

Trichlorosilane (HSiCl$$_3$$)

Trichlorosilane reduces phosphine oxides at elevated temperatures (80–100°C), but its low boiling point (31°C) complicates large-scale use. Comparative studies show:

| Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Red-Al | -5 to 5 | 92 | 97 |

| HSiCl$$_3$$ | 80–100 | 78 | 89 |

Trichlorosilane requires continuous distillation to maintain reaction efficiency, making it less practical for high-throughput synthesis.

Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H achieves comparable yields (88–90%) but necessitates stoichiometric excess (1.2–1.5 eq.) and prolonged reaction times (8–12 hours). Its lower cost offsets these drawbacks in small-scale laboratory settings.

Industrial-Scale Production

Industrial protocols optimize the Red-Al method for batch processing:

- Continuous Flow Reactors : Enhance heat dissipation during exothermic reduction, maintaining temperatures below 10°C.

- Automated Quenching Systems : Minimize phosphine oxidation during workup by injecting degassed water under nitrogen.

- Solvent Recovery : Toluene is distilled under reduced pressure (0.10 MPa, 110°C) and recycled, reducing production costs by ~40%.

A typical 100 kg batch achieves:

- Cycle Time : 8 hours

- Overall Yield : 89%

- Purity : 96% (HPLC)

Analytical Characterization

Critical quality control metrics:

| Technique | Parameter | Expected Value |

|---|---|---|

| $$^{31}$$P NMR | Chemical Shift | $$δ$$ -20 to -25 ppm |

| GC-MS | Retention Time | 8.2 min (HP-5 column) |

| HPLC | Purity | >95% (C18 reverse phase) |

| Karl Fischer | Moisture Content | <50 ppm |

Impurities typically include:

Analyse Des Réactions Chimiques

Types of Reactions: Bis(3,5-dimethylphenyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Substitution: It participates in substitution reactions where the phosphine group is replaced by other functional groups.

Coordination: It forms coordination complexes with transition metals, which are used in catalytic processes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as halogens and alkylating agents are used.

Coordination: Transition metals like palladium, platinum, and iridium are commonly used.

Major Products:

Oxidation: this compound oxide.

Substitution: Various substituted phosphines depending on the reagents used.

Coordination: Metal-phosphine complexes.

Applications De Recherche Scientifique

Chemistry: Bis(3,5-dimethylphenyl)phosphine is widely used as a ligand in organometallic chemistry. It forms stable complexes with transition metals, which are used as catalysts in reactions such as hydrogenation, cross-coupling, and hydroformylation .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its complexes with metals are investigated for potential therapeutic applications, including anticancer and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in large-scale synthesis processes .

Mécanisme D'action

Bis(3,5-dimethylphenyl)phosphine exerts its effects primarily through its ability to donate electrons and form coordination complexes with transition metals. These complexes act as catalysts in various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets include metal centers in enzymes and synthetic catalysts, and the pathways involved are typically those related to electron transfer and bond formation .

Comparaison Avec Des Composés Similaires

- Bis(2-methoxyphenyl)phosphine

- Chlorodi(o-tolyl)phosphine

- Bis(2,4,6-trimethylphenyl)phosphorus chloride

- Diphenylphosphine

Comparison: Bis(3,5-dimethylphenyl)phosphine is unique due to its specific electronic and steric properties, which make it an effective ligand in catalytic reactions. Compared to similar compounds, it offers better stability and selectivity in forming metal complexes. Its ability to donate electrons and form strong bonds with transition metals distinguishes it from other phosphines .

Activité Biologique

Bis(3,5-dimethylphenyl)phosphine is a phosphine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenyl lithium or other precursors with phosphorus trichloride or other phosphorus sources. The resulting phosphine can be further transformed into various derivatives, which may exhibit enhanced biological properties.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound derivatives against several cancer cell lines. For instance, derivatives containing this phosphine exhibited moderate activity against the HL-60 human promyelocytic leukemia cell line. The IC50 values obtained indicated promising anticancer potential, suggesting that modifications to the phosphine structure could enhance efficacy against various malignancies .

| Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HL-60 | Moderate |

| Derivatives with modifications | NIH/3T3 | Promising |

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity . Specifically, certain derivatives were tested against Bacillus subtilis and demonstrated significant inhibition. This suggests that the compound may serve as a lead structure for developing new antibacterial agents .

Antioxidant Properties

The antioxidant capabilities of this compound derivatives have also been investigated. These compounds may exhibit protective effects against oxidative stress in biological systems, although detailed quantitative analyses are still required to establish their efficacy fully .

Study 1: Cytotoxicity in Cancer Cells

A study focused on synthesizing various phosphine oxide derivatives from this compound revealed that these compounds could induce apoptosis in cancer cell lines. The research utilized flow cytometry to assess cell viability and apoptosis rates following treatment with different concentrations of phosphine derivatives .

Study 2: Antibacterial Testing

Another investigation examined the antibacterial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth compared to control groups, highlighting the potential for these compounds in developing new antibiotics .

Q & A

Basic: What are the recommended methods for synthesizing Bis(3,5-dimethylphenyl)phosphine?

This compound is typically synthesized via the reaction of chlorophosphines with organometallic reagents. For example, Bis(3,5-dimethylphenyl)chlorophosphine (CAS 74289-57-9) can be reduced using LiAlH₄ or other hydride sources to yield the tertiary phosphine . Careful control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) is critical to prevent oxidation. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Basic: What handling and storage protocols are essential for this compound?

Due to the air-sensitive nature of tertiary phosphines, this compound should be stored under inert gas (argon/nitrogen) at 4°C to minimize oxidation . Handling requires PPE (gloves, masks, protective eyewear) to avoid skin/eye contact. Waste must be segregated and treated as hazardous organic material. Stability tests under inert conditions are recommended to assess shelf life .

Basic: Which characterization techniques are most effective for verifying its structure and purity?

- NMR Spectroscopy : <sup>31</sup>P NMR is critical for confirming the absence of oxidized species (e.g., phosphine oxide, δ ~20-30 ppm) .

- X-ray Crystallography : Programs like SHELXL or OLEX2 are widely used to resolve molecular geometry and confirm ligand coordination modes in metal complexes .

- Elemental Analysis : Validates stoichiometry and purity, especially for catalytic applications.

Advanced: How does this compound perform as a ligand in asymmetric catalysis?

This phosphine serves as a precursor to chiral ligands like 3,5-Xyl-SKEWPHOS, which exhibit high enantioselectivity in hydrogenation and cross-coupling reactions. For example, (R,R)- and (S,S)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane (SKEWPHOS derivatives) are effective in Rh-catalyzed asymmetric hydrosilylation . Steric bulk from the 3,5-dimethylphenyl groups enhances substrate discrimination, while electronic tuning improves catalytic turnover .

Advanced: How can oxidation of this compound be mitigated during reactions?

Oxidation to the phosphine oxide (CAS 187344-92-9) is a common side reaction. Strategies include:

- Inert Atmosphere : Rigorous Schlenk techniques or glovebox use.

- Stabilizing Ligands : Coordinating the phosphine to transition metals (e.g., Pd, Pt) reduces susceptibility to oxidation .

- Additives : Free radical scavengers (e.g., BHT) or reducing agents (e.g., ascorbic acid) in catalytic systems .

Advanced: How should researchers address discrepancies in crystallographic data for phosphine-metal complexes?

Contradictions in bond lengths or coordination geometries may arise from:

- Disorder in Crystal Structures : Refinement using SHELXL’s PART instruction improves modeling .

- Solvate Effects : Compare data from multiple solvents (e.g., toluene vs. THF) to isolate ligand-driven trends.

- DFT Calculations : Validate experimental metrics (e.g., M–P bond distances) with computational models .

Advanced: What design principles apply when incorporating this phosphine into macrocyclic ligands?

This compound’s steric profile makes it suitable for dinuclear complexes. For example, in dinaphtho[1,3,2]dioxaphosphepin derivatives (CAS 861909-53-7), the phosphine’s rigidity enhances enantioselectivity in asymmetric catalysis. Key considerations:

- Bite Angle Optimization : Adjust linker groups (e.g., biaryl backbones) to tune metal-metal distances .

- Electronic Modulation : Introduce electron-withdrawing/donating substituents on the aryl rings to modify redox activity .

Advanced: How does this phosphine compare to analogs in stabilizing low-coordination-state metal centers?

Compared to PPh₃, the 3,5-dimethylphenyl groups provide greater steric protection, stabilizing reactive intermediates (e.g., Pd(0) in cross-coupling). This is evidenced by higher turnover numbers in Suzuki-Miyaura reactions when using 3,5-Xyl-substituted ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.